Defined Optical Rotation vs. Racemate Confirms Enantiopurity for Stereorigid Synthesis
The (2S) absolute configuration of (-)-1,2,6-hexanetriol was established via enantiospecific synthesis from D-glucono-1,5-lactone, providing a product with defined optical rotation, explicitly distinguishing it from the racemate which has a net optical rotation of zero [1]. While exactly determined specific rotation values are not fully detailed in the abstract, the synthetic route guarantees a predictable optical purity that is a prerequisite for use as a chiral building block, unlike commercially undefined mixtures [1].
Comparator (racemate): net optical rotation zero.
| Evidence Dimension | Optical Purity / Absolute Configuration |
|---|---|
| Target Compound Data | (2S)-1,2,6-hexanetriol; levorotatory, synthesized to enantiospecific standard from D-glucono-1,5-lactone [1] |
| Comparator Or Baseline | Racemic 1,2,6-hexanetriol (CAS 106-69-4): net optical rotation of zero; (2R)-enantiomer: dextrorotatory [1] |
| Quantified Difference | Qualitative difference in optical activity sign and magnitude. Target compound's enantiopurity is synthetically controlled; racemate has no net activity. |
| Conditions | Synthetic methodology: chiral pool synthesis from D-glucono-1,5-lactone [1]. |
Why This Matters
For scientists building stereochemically complex molecules, a defined enantiomer is not a 'nice-to-have' but a fundamental requirement to achieve a specific 3D molecular architecture and biological activity.
- [1] Regeling, H.; Chittenden, G.J.F. The chemistry of D-gluconic acid. Part VI. Synthesis of some trideoxy-D-hexoses and derivatives thereof from D-glucono-1,5-lactone. Carbohydrate Research 1992, 216, 79-91. View Source
